molecular formula C6H10O4 B13483657 Methyl 3-methoxyoxetane-3-carboxylate

Methyl 3-methoxyoxetane-3-carboxylate

Cat. No.: B13483657
M. Wt: 146.14 g/mol
InChI Key: BUQIIYBOAKMICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methoxyoxetane-3-carboxylate is a chemical compound belonging to the oxetane family, characterized by a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 3-hydroxy-3-methoxypropanoic acid derivatives under acidic conditions. This reaction forms the oxetane ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxyoxetane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-methoxyoxetane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-methoxyoxetane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

  • Methyl oxetane-3-carboxylate
  • 3-Methyloxetane-3-carboxylic acid
  • 3,3-Oxetanedimethanol

Comparison: Methyl 3-methoxyoxetane-3-carboxylate is unique due to its methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and solubility compared to similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

methyl 3-methoxyoxetane-3-carboxylate

InChI

InChI=1S/C6H10O4/c1-8-5(7)6(9-2)3-10-4-6/h3-4H2,1-2H3

InChI Key

BUQIIYBOAKMICV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.